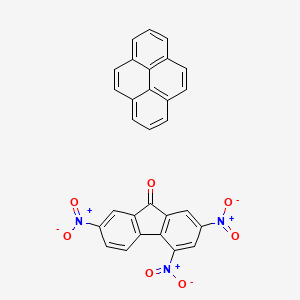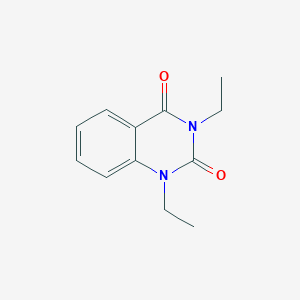![molecular formula C16H18N2O B14166723 1-[4-(Benzylamino)-1H-pyrrol-2-yl]pent-4-en-1-one CAS No. 923606-10-4](/img/structure/B14166723.png)
1-[4-(Benzylamino)-1H-pyrrol-2-yl]pent-4-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Benzylamino)-1H-pyrrol-2-yl]pent-4-en-1-one is a chemical compound with the molecular formula C16H18N2O It is known for its unique structure, which includes a benzylamino group attached to a pyrrole ring, and a pent-4-en-1-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Benzylamino)-1H-pyrrol-2-yl]pent-4-en-1-one typically involves the reaction of benzylamine with a suitable pyrrole derivative under controlled conditions. One common method involves the use of a Michael addition reaction, where benzylamine is added to a pyrrole derivative in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(Benzylamino)-1H-pyrrol-2-yl]pent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino group, where nucleophiles like halides or alkoxides replace the benzyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Alkyl halides or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or alkoxylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-[4-(Benzylamino)-1H-pyrrol-2-yl]pent-4-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 1-[4-(Benzylamino)-1H-pyrrol-2-yl]pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The benzylamino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the pyrrole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Benzylamino-1,1,1-trifluoro-pent-3-en-2-one: Similar structure but with trifluoromethyl group.
4-Benzylamino-3-methylcyclohex-2-en-1-one: Similar structure but with a cyclohexene ring.
Uniqueness
1-[4-(Benzylamino)-1H-pyrrol-2-yl]pent-4-en-1-one is unique due to its combination of a benzylamino group and a pyrrole ring, which imparts distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
923606-10-4 |
|---|---|
Molekularformel |
C16H18N2O |
Molekulargewicht |
254.33 g/mol |
IUPAC-Name |
1-[4-(benzylamino)-1H-pyrrol-2-yl]pent-4-en-1-one |
InChI |
InChI=1S/C16H18N2O/c1-2-3-9-16(19)15-10-14(12-18-15)17-11-13-7-5-4-6-8-13/h2,4-8,10,12,17-18H,1,3,9,11H2 |
InChI-Schlüssel |
ZICWRDLVEYXHNP-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCC(=O)C1=CC(=CN1)NCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


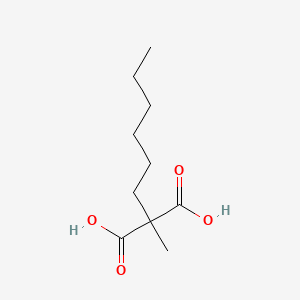
![N,N'-(3,3'-Dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis{N'-[(morpholin-4-yl)methyl]urea}](/img/structure/B14166646.png)
![6-(Furan-2-yl)-2-{[2-oxo-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)ethyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B14166653.png)
![1-(4-Fluorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]urea](/img/structure/B14166662.png)
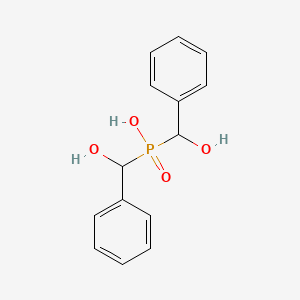
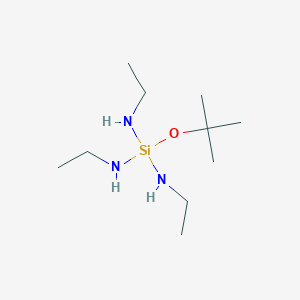
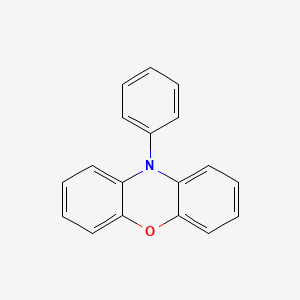
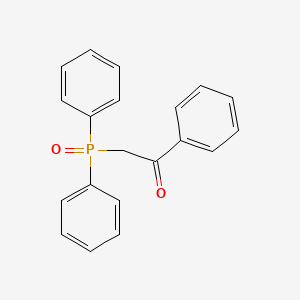
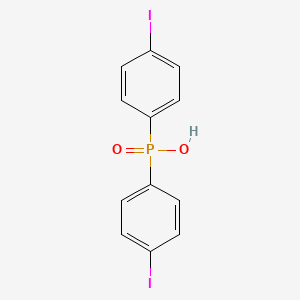
![[1-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-3-octadecoxypropan-2-yl] acetate](/img/structure/B14166693.png)
![3-(4-Chlorophenyl)-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione](/img/structure/B14166704.png)
![3-nitro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B14166706.png)
